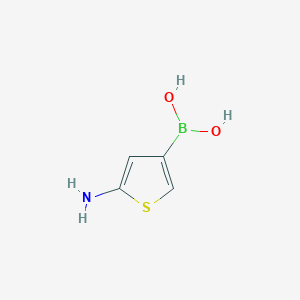

(5-Aminothiophen-3-yl)boronic acid

Description

The exact mass of the compound 5-Aminothiophen-3-ylboronic acid is 143.0212298 g/mol and the complexity rating of the compound is 103. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-aminothiophen-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BNO2S/c6-4-1-3(2-9-4)5(7)8/h1-2,7-8H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSFWCBEQYEHCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC(=C1)N)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101300745 | |

| Record name | B-(5-Amino-3-thienyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889451-15-4 | |

| Record name | B-(5-Amino-3-thienyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889451-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(5-Amino-3-thienyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Aminothiophen 3 Yl Boronic Acid and Its Precursors

Approaches to the Functionalized Thiophene (B33073) Core

The initial and critical phase in the synthesis of (5-Aminothiophen-3-yl)boronic acid is the construction of a thiophene ring bearing the necessary amino and boryl precursors. Two main strategies are employed: the derivatization of pre-existing aminothiophenes and the synthesis of thiophene intermediates with subsequent amination.

Derivatization of Pre-existing Aminothiophenes (e.g., Gewald reaction products)

The Gewald reaction is a powerful and versatile method for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.net This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgorganic-chemistry.org The resulting 2-aminothiophenes serve as key precursors that can be further elaborated to introduce a boron-containing group at the 3-position.

The reaction proceeds through an initial Knoevenagel condensation, followed by sulfur addition and subsequent cyclization and tautomerization to yield the 2-aminothiophene product. wikipedia.org The versatility of the Gewald reaction allows for a wide range of substituents on the thiophene ring by varying the starting carbonyl compound and α-cyanoester. researchgate.netarkat-usa.org

| Reagents | Conditions | Product | Yield |

| Ketone/Aldehyde, α-Cyanoester, Sulfur, Base | Varies (often with heating) | 2-Aminothiophene | 35-80% arkat-usa.org |

| Cyclohexanone, Malononitrile, Sulfur, Piperidinium (B107235) borate | Optimized conditions | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Excellent thieme-connect.com |

Microwave irradiation has been shown to improve reaction times and yields in some cases. wikipedia.org Recent advancements have also focused on the use of catalytic amounts of bases, such as piperidinium borate, to make the process more efficient and environmentally friendly. thieme-connect.com

Synthesis of Thiophene Intermediates with Subsequent Amination

An alternative approach involves the synthesis of a thiophene ring that is later functionalized with an amino group. This strategy often begins with a halogenated thiophene which can undergo borylation first, followed by amination. For instance, a di-halogenated thiophene can be selectively borylated at one position, leaving the other halogen as a handle for a subsequent amination reaction.

Direct amination of boronic esters has been explored, offering a streamlined route to aminothiophenes. nih.govnih.gov Methods for the direct, stereospecific amination of alkylboronic esters have been developed using reagents like methoxyamine and potassium tert-butoxide. nih.gov While these methods are powerful, their application to arylboronic esters, such as thiophene derivatives, requires careful optimization to avoid competing side reactions.

Boronylation Strategies for Thiophene Scaffolds

Once the thiophene core is established, the next critical step is the introduction of the boronic acid or a boronic ester group at the 3-position. The two primary methods for achieving this are direct metalation followed by quenching with a boron electrophile, and palladium-catalyzed borylation of halogenated thiophenes.

Direct Metalation and Boron Electrophile Quenching

This classical approach involves the deprotonation of a thiophene derivative with a strong base, typically an organolithium reagent like n-butyllithium, to form a highly reactive thienyllithium species. beilstein-journals.orgresearchgate.net This intermediate is then quenched with a boron electrophile, such as triisopropyl borate, to form the boronic ester. nih.govmdpi.com Subsequent hydrolysis yields the desired boronic acid.

The regioselectivity of the metalation is crucial and is often directed by the substituents already present on the thiophene ring. For aminothiophenes, the amino group must be protected to prevent it from reacting with the strong base. organic-chemistry.org Halogen-metal exchange is another powerful technique where a halogenated thiophene is treated with an organolithium reagent to generate the thienyllithium species at a specific position. beilstein-journals.orgresearchgate.net The choice of solvent can be critical, with ethers like diethyl ether or methyl t-butyl ether being effective, while THF can sometimes lead to undesired side reactions. beilstein-journals.orgresearchgate.net

| Thiophene Derivative | Reagents | Product |

| 3-Bromoinodole | 1. nBuLi, 2. Triisopropyl borate | 3-Indolylboronic acid mdpi.com |

| Tetrachlorothiophene | 1. n-BuLi/MTBE, 2. CO2 | 3,4,5-Trichloro-2-thiophenecarboxylic acid beilstein-journals.orgresearchgate.net |

Palladium-Catalyzed Borylation of Halogenated Thiophenes

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, have become a cornerstone of modern organic synthesis for their mild conditions and broad functional group tolerance. nih.govorganic-chemistry.org This method involves the reaction of a halogenated thiophene (typically a bromide or iodide) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net

The choice of ligand for the palladium catalyst is critical for achieving high efficiency and can influence the reaction rate and substrate scope. nih.govresearchgate.net This method is highly versatile and can be applied to a wide range of substituted thiophenes, including those with sensitive functional groups. researchgate.netnih.gov One-pot procedures combining borylation with subsequent Suzuki-Miyaura cross-coupling have also been developed, offering a streamlined approach to complex molecules. nih.govresearchgate.net

| Substrate | Reagents | Catalyst System | Product |

| Aryl Halides | Bis(pinacolato)diboron, Base | Palladium complex with phosphine (B1218219) ligand | Arylboronate ester organic-chemistry.org |

| 2,3-Substituted Halothiophenes | Pinacolborane | Pd/P(t-Bu)₃ | 2,3-Substituted Thienylboronic esters researchgate.net |

| Aryl Chlorides | Bis(pinacolato)diboron | Pd(OAc)₂/SPhos | Arylboronic ester researchgate.net |

Iridium-catalyzed C-H borylation has also emerged as a powerful tool for the direct functionalization of thiophene rings, offering an alternative to the use of halogenated precursors. nih.govnih.gov

Orthogonal Functional Group Protection and Deprotection Strategies

The synthesis of this compound often necessitates the use of protecting groups to mask the reactive amino and boronic acid functionalities during various synthetic steps. organic-chemistry.org An orthogonal protection strategy, where one group can be removed selectively in the presence of the other, is highly desirable. organic-chemistry.orgthieme-connect.de

The amino group is commonly protected as a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. highfine.com These groups are stable under a variety of reaction conditions but can be removed under specific acidic or hydrogenolysis conditions, respectively. organic-chemistry.orghighfine.com Sulfonamides are another class of protecting groups for amines. youtube.com

Derivatization of the Boronic Acid Group (e.g., boronate esters, trifluoroborate salts) for Synthetic Utility

Boronic acids are known for their utility in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. wikipedia.orgnih.gov However, they can be unstable, difficult to purify, and prone to side reactions like protodeboronation, especially in the case of electron-rich heterocycles like thiophene. nih.govvt.eduresearchgate.net To overcome these limitations, the boronic acid moiety is often converted into more stable derivatives such as boronate esters or trifluoroborate salts. vt.edu

Boronate Esters: Boronic acids react with diols to form cyclic boronate esters. wikipedia.org The most common are pinacol (B44631) esters, formed with pinacol (2,3-dimethyl-2,3-butanediol). These esters are generally stable, crystalline solids that are easier to handle and purify by chromatography than the corresponding boronic acids. sigmaaldrich.com They are compatible with a wide range of reaction conditions and are frequently used directly in cross-coupling reactions. sigmaaldrich.com The Miyaura borylation reaction is a powerful method for synthesizing boronate esters directly from aryl halides. wikipedia.orgsigmaaldrich.com However, challenges can remain; for instance, thiophene boronic acid pinacol esters can undergo deboronation at high temperatures, which can limit reaction yields. researchgate.net

Trifluoroborate Salts: An alternative strategy is the conversion of boronic acids into potassium organotrifluoroborate salts (R-BF₃K). vt.edu This is typically achieved by reacting the boronic acid with potassium hydrogen difluoride (KHF₂). organic-chemistry.org These salts are generally air- and moisture-stable crystalline solids with a long shelf-life, making them easy to handle and store. pitt.edu Their enhanced stability can be crucial for challenging coupling reactions. orgsyn.org Trifluoroborates can be used directly in Suzuki-Miyaura couplings and often show different reactivity profiles compared to the corresponding boronic acids or esters. orgsyn.orgnih.gov A key advantage is that they can often be purified by simple recrystallization. orgsyn.org

| Derivative | General Structure | Key Advantages | Considerations |

|---|---|---|---|

| Boronic Acid | R-B(OH)₂ | Directly used in many reactions. nih.gov | Can be unstable, prone to dehydration (forming boroxines) and protodeboronation. nih.govvt.edu |

| Pinacol Boronate Ester | R-B(pin) | Increased stability, good solubility, compatible with chromatography. sigmaaldrich.com | Harsh conditions may be needed for hydrolysis back to the boronic acid; potential for deboronation at high temp. researchgate.netsigmaaldrich.com |

| Potassium Trifluoroborate Salt | [R-BF₃]K | High stability (air and moisture), crystalline, long shelf-life. pitt.edu | Requires an extra synthetic step for preparation. orgsyn.org |

Optimization and Scale-Up Considerations in Synthetic Routes

Moving from a laboratory-scale procedure to a large-scale synthesis requires rigorous optimization of the entire synthetic route to maximize efficiency, yield, and purity while ensuring cost-effectiveness and safety.

Investigation of Reaction Conditions and Solvent Effects

The outcome of a synthetic transformation is highly dependent on the reaction conditions. For the synthesis and application of this compound and its derivatives, key parameters that require investigation include the choice of catalyst, base, temperature, and solvent.

Solvent Effects: The solvent can dramatically influence reaction rates and outcomes. acs.org In reactions involving boronic acids, the solvent affects not only the solubility of the reagents but also the equilibrium of boronic acid-diol binding and the stability of catalytic intermediates. nih.govresearchgate.net For instance, in Suzuki-Miyaura couplings, a key to success is ensuring sufficient solubility for both the boronic acid derivative and the coupling partner. ntnu.no A study on borono-deamination reactions found that acetonitrile (B52724) (MeCN) provided the best ratio of desired borylation to undesired protonation. researchgate.net

Catalyst and Base Selection: In Suzuki-Miyaura cross-couplings, the choice of palladium catalyst and base is critical. researchgate.net For troublesome substrates like thienylboronic acids, highly active catalysts are often required. ntnu.no Studies have shown that different palladium catalysts, such as PdCl₂(PPh₃)₂ or XPhos-based precatalysts, can provide superior results depending on the specific substrates. ntnu.noresearchgate.net The base not only activates the boronic acid but can also influence side reactions. Weaker bases like Cs₂CO₃ have been shown to be more effective than stronger bases like K₃PO₄ in certain couplings involving boronic esters, potentially by slowing down the competing protodeboronation process. researchgate.net

The following table summarizes an optimization study for a model Suzuki-Miyaura coupling, demonstrating the impact of varying reaction parameters.

| Entry | Catalyst | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90°C | Trace |

| 2 | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 90°C | 0 |

| 3 | PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 90°C | 35% |

| 4 | PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene/H₂O | 90°C | 55% |

| 5 | PdCl₂(PPh₃)₂ | Na₂CO₃ | Toluene/H₂O | 90°C | 89% |

| 6 | PdCl₂(PPh₃)₂ | Cs₂CO₃ | Toluene/H₂O | 90°C | 75% |

Data adapted from a representative optimization study. researchgate.net

Enhancement of Synthetic Yields and Purity

Maximizing the yield of pure product is a primary goal of process development. For this compound, strategies to enhance yield and purity often focus on minimizing side reactions and developing efficient isolation procedures.

One of the main challenges with thienylboronic acids is their propensity for protodeboronation, which directly reduces the yield. nih.govresearchgate.net Switching from a boronic acid to a more stable boronic acid pinacol ester can dramatically improve yields by preventing this side reaction. In one reported synthesis, changing the substrate from a boronic acid to its pinacol ester, in combination with a weaker base, increased the product yield from negligible to 72%. researchgate.net

The development of efficient purification methods is also critical. While chromatographic purification is common in the lab, it is often undesirable on a large scale. The use of derivatives that are stable, crystalline solids, such as trifluoroborate salts, facilitates purification by simple recrystallization, leading to high purity material. pitt.eduorgsyn.org For water-soluble products like (2-aminopyrimidin-5-yl)boronic acid, a related compound, a well-designed acid-base extraction and crystallization sequence was developed to enable large-scale isolation with 80% yield and high purity, avoiding chromatography entirely. researchgate.net Such a strategy could be highly applicable to the purification of this compound.

Reactivity Profiles and Mechanistic Investigations of 5 Aminothiophen 3 Yl Boronic Acid

Cross-Coupling Reactions Utilizing the Boronic Acid Moiety

The boronic acid group is a cornerstone of modern organic synthesis, primarily for its role in palladium-catalyzed carbon-carbon bond formation.

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organohalide or triflate, catalyzed by a palladium(0) complex. wikipedia.orgorganic-chemistry.org For (5-Aminothiophen-3-yl)boronic acid, this reaction would involve the thiophene (B33073) ring acting as the nucleophilic partner, coupling with various electrophiles.

The scope of the Suzuki-Miyaura reaction is exceptionally broad, and it is anticipated that this compound would react with a wide range of electrophiles. rsc.org

Aryl and Heteroaryl Electrophiles: Thiophene boronic acids are widely used to synthesize biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals and materials science. d-nb.info The coupling of this compound with various aryl and heteroaryl halides (Ar-X, where X = I, Br, Cl) or triflates (Ar-OTf) is expected to proceed efficiently. Studies on related compounds, such as the coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids, demonstrate the feasibility of forming aryl-thiophene bonds under standard Suzuki conditions. nih.govnih.gov The amino group on the thiophene ring is electron-donating, which can enhance the nucleophilicity of the thiophene ring and potentially facilitate the reaction.

Alkenyl Electrophiles: The reaction is also effective with alkenyl (vinyl) halides, leading to the formation of aryl-alkene conjugated systems. The Suzuki coupling generally proceeds with retention of the double bond's stereochemistry. wikipedia.org

Alkyl Electrophiles: While historically more challenging, recent advancements in catalyst systems have enabled the coupling of boronic acids with secondary alkyl halides at room temperature, significantly expanding the reaction's scope. rsc.org

A significant challenge with some heteroaryl boronic acids, particularly those of five-membered rings like thiophene, is their propensity to undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom) under the basic reaction conditions. libretexts.org To mitigate this, stable surrogates like boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts are often employed, which slowly release the boronic acid under the reaction conditions. libretexts.orgyoutube.com

Table 1: Representative Suzuki-Miyaura Coupling of Thiophene Derivatives with Aryl Boronic Acids This table illustrates typical conditions for the synthesis of 5-aryl-thiophene derivatives, which is analogous to the expected reactivity of this compound.

| Entry | Thiophene Substrate | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |

| 1 | 2-Bromo-5-(bromomethyl)thiophene | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 73 | nih.gov |

| 2 | 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 76 | nih.gov |

| 3 | 2-Bromo-5-(bromomethyl)thiophene | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 63 | nih.gov |

| 4 | 2-Bromothiophene | 4-Nitrophenylboronic acid | Pd(OAc)₂/PPh₃ | Na₂CO₃ | Toluene/H₂O | High | mit.edu |

The choice of palladium catalyst and ligand is critical for a successful Suzuki-Miyaura coupling, especially with challenging substrates like heteroaryl boronic acids.

Catalysts: While catalysts like Pd(PPh₃)₄ can be effective, modern palladium precatalysts such as Pd(OAc)₂ or Pd₂(dba)₃ are often preferred for their higher activity and stability. rsc.orgmit.edu

Ligands: The development of electron-rich, bulky phosphine (B1218219) ligands has revolutionized Suzuki couplings. Ligands such as SPhos and XPhos are particularly effective for coupling heteroaryl boronic acids that are prone to decomposition. libretexts.org These ligands promote the formation of the active Pd(0) species at lower temperatures and facilitate the key steps of the catalytic cycle, allowing reactions to proceed quickly and efficiently even with unstable boronic acids. libretexts.org The use of a suitable precatalyst-ligand system can form the active catalytic species rapidly, ensuring that the cross-coupling outcompetes the undesired protodeboronation side reaction. libretexts.orgyoutube.com

The catalytic cycle of the Suzuki-Miyaura reaction comprises three primary steps: wikipedia.orgyoutube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl halide, R¹-X) to form a Pd(II) complex (R¹-Pd-X). This is often the rate-limiting step.

Transmetalation: This is the key bond-forming step where the organic group from the boron reagent is transferred to the palladium center. For this to occur, the boronic acid (R²-B(OH)₂) must first be activated by a base (e.g., K₂CO₃, NaOH) to form a more nucleophilic boronate species (e.g., [R²-B(OH)₃]⁻). This boronate then exchanges its organic group with the halide on the Pd(II) complex, forming a new Pd(II) species (R¹-Pd-R²) and regenerating the base. The exact mechanism of transfer is complex and remains an area of active research. wikipedia.orgacs.orgorganic-chemistry.org

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. This step typically requires the two groups to be in a cis orientation on the palladium complex. acs.org

For this compound, the electron-rich nature of the aminothiophene ring should facilitate its transfer during the transmetalation step, provided an appropriate base and ligand system is employed.

The Chan-Lam coupling is a powerful reaction for forming carbon-heteroatom bonds, typically coupling a boronic acid with an amine (N-H) or alcohol (O-H) using a copper catalyst. st-andrews.ac.uknih.gov Given that this compound contains both a boronic acid and an amino group, it can theoretically participate in this reaction in two distinct ways: with its boronic acid moiety reacting with an external nucleophile, or with its amino group reacting with an external boronic acid.

While the boronic acid of the title compound could participate in Chan-Lam reactions with various amines and alcohols, a more direct and well-precedented reaction pathway involves the N-arylation of its amino group.

Research on methyl 2-aminothiophene-3-carboxylate, a very close structural analog, has demonstrated a practical and efficient protocol for N-arylation via a Chan-Lam cross-coupling. rsc.org In this reaction, the amino group of the thiophene derivative acts as the nucleophile, coupling with a variety of aryl boronic acids. rsc.org This provides a strong model for the expected reactivity of the amino group in this compound.

The reaction is typically mediated by copper(II) acetate (B1210297) (Cu(OAc)₂), often in the presence of a mild base, and can be conducted at room temperature and open to the air. st-andrews.ac.ukrsc.org The scope includes both electron-rich and electron-poor aryl boronic acids, showcasing the versatility of the method. rsc.org Similarly, the Chan-Lam reaction is widely used for C-O bond formation by coupling boronic acids with phenols and other alcohols. st-andrews.ac.uk

Table 2: Chan-Lam N-Arylation of an Aminothiophene Derivative with Aryl Boronic Acids This table shows representative conditions for the N-arylation of an aminothiophene, modeling the likely reactivity of the amino group in this compound.

| Entry | Aminothiophene Substrate | Aryl Boronic Acid | Copper Source | Base | Solvent | Yield (%) | Reference |

| 1 | Methyl 2-aminothiophene-3-carboxylate | Phenylboronic acid | Cu(OAc)₂ | Et₃N | Toluene/H₂O | Good | rsc.org |

| 2 | Methyl 2-aminothiophene-3-carboxylate | 4-Fluorophenylboronic acid | Cu(OAc)₂ | Et₃N | Toluene/H₂O | Good | rsc.org |

| 3 | Methyl 2-aminothiophene-3-carboxylate | 4-Acetylphenylboronic acid | Cu(OAc)₂ | Et₃N | Toluene/H₂O | Good | rsc.org |

| 4 | Methyl 2-aminothiophene-3-carboxylate | 4-Isopropylphenylboronic acid | Cu(OAc)₂ | Et₃N | Toluene/H₂O | Modest-Good | rsc.org |

The mechanism of the Chan-Lam reaction is thought to begin with the transmetalation of the aryl boronic acid with a Cu(II) salt to form a copper-aryl intermediate. nih.gov This complex then coordinates with the nucleophile (the amine or alcohol). A subsequent oxidation to a Cu(III) species, followed by reductive elimination, forges the C-N or C-O bond and regenerates a Cu(I) species, which is then re-oxidized to Cu(II) by an oxidant (often atmospheric oxygen) to complete the catalytic cycle. st-andrews.ac.uknih.gov

Copper-Mediated Chan-Lam Coupling and N-Arylation.

Catalytic Cycle and Ligand Effects

The most prominent reaction involving boronic acids, including this compound, is the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an organohalide, catalyzed by a palladium(0) complex. wikipedia.orgyoutube.com The catalytic cycle is a well-established, three-step process:

Oxidative Addition: The cycle begins with the oxidative addition of an organohalide (R¹-X) to the active Pd(0) catalyst (often stabilized by ligands, L), forming a Pd(II) intermediate. libretexts.org This step is typically the rate-determining step in the cycle. libretexts.org The reactivity of the halide partner follows the order: I > Br > Cl. libretexts.org

Transmetalation: In this step, the organic group from the boronic acid (R²) is transferred to the palladium center. This requires activation of the boronic acid with a base, which forms a more nucleophilic boronate species (R²-B(OH)₃⁻). This species then reacts with the Pd(II) intermediate to displace the halide and form a new diorganopalladium(II) complex, regenerating the halide salt. wikipedia.orglibretexts.org

Reductive Elimination: The final step involves the reductive elimination of the two organic groups (R¹-R²) from the palladium center, forming the desired cross-coupled product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

Ligands play a crucial role in the Suzuki-Miyaura coupling by stabilizing the palladium catalyst, influencing its reactivity, and facilitating the individual steps of the catalytic cycle. The choice of ligand is particularly important when using less reactive coupling partners, such as aryl chlorides, or sterically hindered substrates. libretexts.orgnih.gov Bulky and electron-rich phosphine ligands, such as dialkylbiaryl phosphines, are often employed to facilitate the oxidative addition step and promote the final reductive elimination. libretexts.org For a substrate like this compound, the electronic properties of the aminothiophene ring and the specific coupling partner would dictate the optimal choice of ligand and base to achieve high yields. researchgate.net

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Stille, Sonogashira, Liebeskind-Srogl)

Beyond the Suzuki reaction, the dual functionality of this compound allows its theoretical participation in other cross-coupling reactions, either through its boronic acid moiety or the thiophene ring's C-H or potential C-S bonds.

Liebeskind-Srogl Coupling: This reaction is particularly relevant as it involves the palladium-catalyzed coupling of a thioester with a boronic acid, mediated by a stoichiometric amount of a copper(I) carboxylate (like CuTC, copper(I) thiophene-2-carboxylate). wikipedia.orgorganic-chemistry.org The reaction proceeds under neutral, base-free conditions, which is advantageous for sensitive substrates. thieme-connect.com The proposed mechanism involves coordination of the copper(I) salt to the sulfur atom of the thioester, which facilitates the oxidative addition of the palladium catalyst. This is followed by transmetalation with the boronic acid and subsequent reductive elimination to yield a ketone. thieme-connect.comrsc.org Given its structure, this compound is a suitable boron partner for this transformation to synthesize various aminothienyl ketones.

Sonogashira Coupling: The classic Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org While the standard reaction does not use a boronic acid as a primary partner, variations of Sonogashira-type couplings involving boronic acids have been developed. These typically proceed through different mechanisms and may be catalyzed by gold or other transition metals, sometimes in conjunction with an oxidant. libretexts.org In such a reaction, this compound could couple with a terminal alkyne to form an alkynylated aminothiophene.

Stille Coupling: The Stille reaction is a versatile palladium-catalyzed C-C bond formation. However, it classically involves the coupling of an organotin (organostannane) reagent with an organohalide or pseudohalide. organic-chemistry.orgwikipedia.org Boronic acids are not the typical nucleophilic partners in the Stille reaction; they are the defining reagents for the Suzuki coupling. organic-chemistry.orgyoutube.com Therefore, direct participation of this compound in a traditional Stille coupling is not expected.

| Coupling Reaction | Typical Substrates | Catalyst System | Relevance to this compound |

| Liebeskind-Srogl | Thioester + Boronic Acid | Pd(0) + Cu(I) Salt | High: Direct use as the boronic acid partner. wikipedia.orgorganic-chemistry.org |

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Pd(0) + Cu(I) Salt | Moderate: Can participate in Sonogashira-type variations. libretexts.org |

| Stille | Organostannane + Aryl/Vinyl Halide | Pd(0) | Low: Not a standard substrate for this reaction type. organic-chemistry.orgwikipedia.org |

Reactions Involving the Amino Group

The primary amino group on the thiophene ring is a key functional handle for derivatization, enabling a wide range of synthetic transformations.

Acylation, Alkylation, and Carbamatization Reactions

The nucleophilic amino group of this compound can readily undergo standard N-functionalization reactions.

Acylation: The amine can be acylated using acyl chlorides or anhydrides to form the corresponding amides. These reactions typically proceed under basic conditions. In the context of Friedel-Crafts acylation to form aryl ketones, the amino group is strongly activating; however, its basicity can lead to reaction with the Lewis acid catalyst, deactivating the system. libretexts.orglibretexts.org Therefore, protection of the amino group is often a necessary strategy. nih.gov

Alkylation: Direct alkylation of the amino group with alkyl halides can be performed, though it can sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination offers a more controlled method for mono-alkylation. As with acylation, the presence of the boronic acid moiety may require consideration, potentially necessitating its protection as a boronate ester (e.g., a pinacol ester) to prevent interference. clockss.org

Carbamatization: The amino group can react with reagents like chloroformates or isocyanates to yield carbamates and ureas, respectively. These reactions are crucial for installing protecting groups (e.g., Boc, Cbz) or for building more complex molecular structures.

Participation in Multicomponent Reactions (e.g., Petasis Reaction)

Multicomponent reactions (MCRs) are highly efficient processes for generating molecular complexity in a single step. The Petasis borono-Mannich reaction is a prominent MCR that combines an amine, a carbonyl compound (like an aldehyde or ketone), and an organoboronic acid to form substituted amines. acs.orgacs.org

This compound can serve as the amine component in a Petasis reaction. While primary aromatic amines are generally considered less reactive substrates for this transformation compared to secondary aliphatic amines, studies have shown that 2-aminothiophenes can successfully participate. acs.orgacs.orgresearchgate.net The low reactivity of these aromatic amines can often be overcome by using hexafluoro-2-propanol (HFIP) as the solvent under mild conditions, avoiding the need for high temperatures or microwave irradiation. acs.orgacs.orgnih.gov In this context, the amino group of the aminothiophene condenses with the aldehyde to form an iminium ion intermediate, which is then attacked by the nucleophilic organic group from the second boronic acid reagent in the reaction mixture. acs.org

The use of aminothiophenes like this compound in the Petasis reaction provides a direct route to highly functionalized aminothiophene derivatives. acs.orgresearchgate.net For instance, reacting an aminothiophene, glyoxylic acid, and a second, different arylboronic acid yields a novel N-substituted α-amino acid derivative bearing a thiophene ring. acs.org

These products are valuable because they possess multiple functional handles that allow for further synthetic transformations. nih.gov A key application is the intramolecular cyclization of these Petasis products to construct complex heterocyclic systems. For example, if the aminothiophene substrate contains an adjacent ester or amide group, the newly installed side chain from the Petasis reaction can be induced to cyclize, leading to the formation of pharmaceutically relevant scaffolds such as 1,4-thienodiazepine-2,5-diones. acs.orgresearchgate.netnih.gov This strategy highlights the power of combining multicomponent reactions with subsequent cyclizations to rapidly build complex molecular architectures from simple starting materials. acs.org

| Petasis Reaction Component | Example Reagent | Role in Forming Functionalized Aminothiophenes |

| Amine | This compound | Provides the core aminothiophene scaffold. acs.orgacs.org |

| Carbonyl | Glyoxylic Acid | Forms an iminium intermediate and introduces a carboxylic acid handle. acs.org |

| Boronic Acid | Phenylboronic Acid | Acts as the nucleophile to add a new substituent to the nitrogen atom. acs.org |

| Product | N-(phenylmethyl)aminothiophene-acetic acid derivative | A complex, functionalized aminothiophene ready for further modification. acs.orgresearchgate.net |

Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene Ring.

The reactivity of the thiophene ring in this compound towards aromatic substitution is dictated by the electronic properties of the thiophene heterocycle itself, as well as the directing effects of the amino (-NH2) and boronic acid (-B(OH)2) substituents. Thiophene is an electron-rich aromatic system that is generally more reactive than benzene (B151609) in electrophilic aromatic substitution (EAS) reactions. colab.ws The substitution pattern is heavily influenced by the interplay of the attached functional groups.

Conversely, nucleophilic aromatic substitution (NAS) follows a different mechanistic pathway and has distinct requirements. NAS typically occurs on electron-poor aromatic rings that contain a good leaving group and are substituted with strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The presence of the electron-donating amino group on the thiophene ring makes the system electron-rich, thereby deactivating it towards nucleophilic attack. Consequently, nucleophilic aromatic substitution is generally considered unfavorable for this compound under typical conditions. The reaction would require harsh conditions or conversion of the amino group to a better leaving group, which falls outside the scope of direct substitution on the parent molecule.

Regioselectivity and Electronic Directing Effects.

The regiochemical outcome of electrophilic aromatic substitution on this compound is determined by the combined electronic influence of the amino and boronic acid groups on the two available positions of the thiophene ring: C2 and C4.

The amino group at the C5 position is a potent activating group. Through its strong positive resonance effect (+R), it donates electron density to the thiophene ring, primarily at the ortho (C4) and para (C2) positions. This donation significantly stabilizes the cationic intermediate (the arenium ion) formed during electrophilic attack at these sites, thereby lowering the activation energy for substitution. libretexts.orgyoutube.com

The boronic acid group at the C3 position is generally considered to be a deactivating group. Its electron-withdrawing inductive effect (-I) decreases the electron density of the aromatic ring, making it less reactive towards electrophiles. nih.gov As a deactivating group, it would direct incoming electrophiles to the meta position (C5), which is already occupied.

The thiophene ring itself exhibits a preference for electrophilic attack at its α-positions (C2 and C5) over its β-positions (C3 and C4) due to the greater ability of the sulfur atom to stabilize the intermediate cation when the attack occurs at an adjacent carbon. colab.ws

In this compound, the directing effects are as follows:

Attack at C4: This position is ortho to the powerfully activating amino group and ortho to the deactivating boronic acid group. The activating +R effect of the amino group is expected to be the dominant influence, strongly favoring substitution at this position.

Attack at C2: This position is para to the activating amino group and meta to the deactivating boronic acid group. It is also an α-position of the thiophene ring. Both the amino group's activation and the inherent reactivity of the α-position favor substitution here.

| Position | Effect of C5-Amino Group | Effect of C3-Boronic Acid Group | Inherent Thiophene Reactivity | Predicted Outcome |

|---|---|---|---|---|

| C2 | Activating (+R, para-directing) | Deactivating (-I, meta-directing) | Favored (α-position) | Favored Site for Substitution |

| C4 | Strongly Activating (+R, ortho-directing) | Deactivating (-I, ortho-directing) | Disfavored (β-position) | Highly Favored Site for Substitution |

Stability Considerations of the Boronic Acid Moiety in Various Reaction Environments.

Arylboronic acids are versatile reagents, but their utility can be tempered by stability issues under various reaction conditions. The boronic acid moiety in this compound is susceptible to several decomposition pathways, which can be influenced by factors such as pH, temperature, and the presence of other reagents.

Protodeboronation: This is a significant decomposition pathway for many organoboronic acids, particularly those bearing electron-donating groups. nih.govmdpi.com The C–B bond is cleaved and replaced with a C–H bond. The electron-rich nature of the (5-Aminothiophen-3-yl) ring, due to the +R effect of the amino group, makes the compound particularly prone to protodeboronation. This process can be accelerated in the presence of acid, base, or heat, and may compete with desired cross-coupling reactions. nih.gov

Oxidation and Trimerization: Like other boronic acids, this compound can be susceptible to oxidation, potentially accelerated by air or other oxidants. nih.gov Furthermore, boronic acids can undergo reversible dehydration to form cyclic anhydrides known as boroxines. The position of this equilibrium is dependent on the concentration of water in the system.

Influence of pH: In aqueous media, the boron atom of a boronic acid acts as a Lewis acid, accepting a hydroxide (B78521) ion to form a more stable, tetracoordinate anionic boronate species. nih.gov The equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate is pH-dependent. At physiological pH, the neutral form typically predominates, but at higher pH values, the anionic form becomes more significant. nih.gov This equilibrium shift can affect the compound's reactivity and stability. The amino group can also be protonated under acidic conditions, altering its electronic properties from electron-donating to electron-withdrawing, which in turn impacts the stability of the entire molecule.

Stability in Reaction Media: The conditions often employed for reactions utilizing boronic acids, such as Suzuki-Miyaura cross-coupling, can present stability challenges. These reactions frequently involve the use of bases (e.g., carbonates, phosphates), high temperatures, and transition metal catalysts (e.g., palladium). nih.govresearchgate.net These very conditions can promote the degradation of sensitive boronic acids through pathways like protodeboronation, reducing the yield of the desired product. nih.gov To mitigate such instability, derivatives like N-methyliminodiacetic acid (MIDA) boronates have been developed, which can slowly release the boronic acid under reaction conditions, maintaining a low concentration and minimizing decomposition. nih.gov

| Condition | Potential Decomposition Pathway | Influencing Factors | Reference |

|---|---|---|---|

| Acidic pH | Protodeboronation | Protonation of amino group alters electronic effects. | nih.gov |

| Basic pH | Protodeboronation, Boronate formation | Equilibrium shift to tetrahedral boronate. High base concentration can promote C-B cleavage. | nih.govnih.gov |

| Elevated Temperature | Accelerated Protodeboronation/Decomposition | Common in cross-coupling reactions. | nih.gov |

| Presence of Water | Hydrolysis of Boroxine (B1236090) | Equilibrium between boronic acid and its boroxine trimer. | |

| Presence of Oxidants/Air | Oxidation | Cleavage of the C-B bond. | nih.gov |

| Palladium Catalysis | Protodeboronation | Side reaction during cross-coupling, especially with unactivated halides. | nih.gov |

Applications of 5 Aminothiophen 3 Yl Boronic Acid in Complex Molecular Construction

As a Versatile Building Block for Heterocyclic Scaffolds.

The unique structure of (5-Aminothiophen-3-yl)boronic acid makes it an ideal starting material for the synthesis of diverse heterocyclic compounds. Its utility is most pronounced in the creation of substituted thiophenes and the assembly of more complex fused ring systems.

This compound is extensively used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate polysubstituted thiophenes. aau.edu.etmdpi.comtcichemicals.com This reaction forms a carbon-carbon bond between the thiophene (B33073) ring and various aryl or heteroaryl halides, providing a reliable method for introducing a wide range of substituents. mdpi.comnih.gov The versatility of the Suzuki reaction allows for its application with numerous functional groups, making it a cornerstone in the synthesis of complex molecules for medicinal chemistry and materials science. mdpi.comtcichemicals.com Thiophenes with a C-C bond in the 3-position are often synthesized by modifying the existing thiophene core, frequently starting from 3-thienylboronic acids for Suzuki-Miyaura cross-couplings. mdpi.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for Polysubstituted Thiophene Synthesis

| Thiophene Boronic Acid Derivative | Coupling Partner (Aryl Halide) | Catalyst System | Resulting Polysubstituted Thiophene |

| This compound | 5-Bromoindazole | Pd(dppf)Cl₂ / K₂CO₃ | 5-(5-Amino-thiophen-2-yl)-1H-indazole |

| Thiophene-2-boronic acid | 2,5-Dibromothiophene | Pd Catalyst | Terthiophene Derivative |

| 2-Bromo-5-(bromomethyl)thiophene (B1590285) | Aryl boronic acids | Palladium(0) | 2-(Bromomethyl)-5-aryl-thiophene |

| Thiophene-3-boronic acid | Substituted Bromophenols | Palladium(0) | Substituted 3-Phenylthiophenes |

The aminothiophene scaffold, the core of this compound, is a key precursor for building fused heterocyclic systems like thienodiazepines. While the boronic acid group is typically utilized for intermolecular coupling, the aminothiophene structure can undergo subsequent reactions to form more complex polycyclic molecules. One prominent method is the Ugi four-component reaction (U-4CR), which can be followed by a deprotection and ring-closing sequence to yield 1,4-thienodiazepine-2,5-diones. nih.gov

Furthermore, intramolecular cyclization of thiophene-based structures is a known strategy for creating fused systems. mdpi.comnih.gov For instance, palladium-mediated reductive cyclization and radical cyclization have been successfully employed to convert thiophene-based helicenes into quasi-circulenes, demonstrating the potential for forming new rings by connecting different positions on the thiophene core or its substituents. nih.govacs.org

Table 2: Conceptual Pathway to Thienodiazepines from an Aminothiophene Precursor

| Step | Reaction Type | Reactants | Intermediate/Product | Purpose |

| 1 | Multi-Component Reaction (Ugi-4CR) | Aminothiophene carboxylic acid, amine, isocyanide, aldehyde | Acyclic Ugi product | Rapid assembly of a complex linear precursor. nih.gov |

| 2 | Deprotection | Ugi product with a protecting group (e.g., Boc) | Deprotected intermediate | Unmasking a functional group for cyclization. |

| 3 | Intramolecular Cyclization | Deprotected intermediate | 1,4-Thienodiazepine-2,5-dione | Formation of the fused heterocyclic ring system. nih.gov |

In the Assembly of Advanced Organic Architectures.

The utility of this compound extends beyond simple heterocycles to the construction of sophisticated organic structures, including advanced intermediates and polymers.

The bifunctional nature of this compound makes it a valuable precursor for creating advanced synthetic intermediates. nih.gov The boronic acid moiety can be transformed into various other functional groups or used in coupling reactions, while the amino group can be diazotized and subsequently replaced (e.g., via Sandmeyer reactions) or acylated to introduce further diversity. mdpi.com For example, 3-aminothiophenes can be converted into thiophene-3-yldiazonium salts, which are versatile intermediates for forming C-C bonds through reactions like the Meerwein arylation. mdpi.com This dual reactivity allows for a stepwise, controlled elaboration of the molecule, leading to highly functionalized intermediates that are pivotal for the synthesis of complex target molecules.

Table 3: Synthetic Transformations of this compound Functional Groups

| Functional Group | Reaction Type | Reagents | Resulting Intermediate Functionality |

| Boronic Acid | Suzuki-Miyaura Coupling | Aryl Halide, Pd catalyst | Biaryl system |

| Boronic Acid | Chan-Lam Coupling | Amine or Alcohol, Cu catalyst | C-N or C-O bond |

| Amino Group | Diazotization/Sandmeyer | NaNO₂, HBr; CuX | Halogenated thiophene |

| Amino Group | Acylation | Acyl Chloride | Amide-functionalized thiophene |

Thiophene boronic acids are fundamental monomers in the synthesis of conjugated oligomers and polymers, which are materials of great interest for electronics applications. aau.edu.etrsc.org In Suzuki polycondensation, a dihaloaryl compound is reacted with a thiophene bis(boronic acid) derivative to produce high molecular weight thiophene-containing polymers. rsc.orgnih.govresearchgate.net

For more precise control over the synthesis of well-defined oligomers, iterative cross-coupling (ICC) strategies have been developed. nih.govomec.org.ukacs.orgnih.gov These methods often employ a "masked" boronic acid, such as an N-methyliminodiacetic acid (MIDA) boronate, which is stable under coupling conditions. nih.govnih.gov This allows for a controlled, step-by-step addition of monomer units. The MIDA group protects one end of a bifunctional molecule while the other end reacts. A subsequent deprotection step regenerates the boronic acid, allowing the next monomer to be added, thus preventing uncontrolled polymerization and minimizing defects in the final oligomer chain. nih.govomec.org.uk

Table 4: Comparison of Polymerization Strategies Using Thiophene Boronic Acids

| Feature | Suzuki Polycondensation | Iterative Cross-Coupling (ICC) |

| Objective | Synthesis of high molecular weight polymers. rsc.orgnih.govresearchgate.net | Synthesis of well-defined, monodisperse oligomers. omec.org.ukacs.orgnih.gov |

| Monomers | Dihalide and Diboronic acid (or ester). | Bifunctional halo-boronate (e.g., MIDA boronate). nih.gov |

| Process | One-pot polymerization of all monomers. | Stepwise addition of monomers with protection/deprotection cycles. omec.org.uk |

| Product | Polydisperse polymer with a range of chain lengths. | Monodisperse oligomer of a specific, controlled length. |

| Control | Low control over individual chain length. | High control over sequence and length. omec.org.uk |

Contribution to Diversifying Chemical Libraries for Synthetic Research.

Boronic acids are essential building blocks for the generation of chemical libraries used in drug discovery and materials science. nih.gov this compound, with its inherent functionalities and reactivity in robust coupling reactions, is an excellent scaffold for creating diverse libraries of compounds. The Suzuki-Miyaura reaction, in particular, allows for the combination of this thiophene core with a vast array of commercially available aryl and heteroaryl halides. nih.gov This modular approach enables the rapid synthesis of thousands of distinct molecules from a single, versatile precursor, facilitating the exploration of structure-activity relationships and the discovery of new bioactive compounds and functional materials.

Table 5: Structural Diversity Generated from this compound

| Structural Class | Synthetic Strategy | Source of Diversity | Potential Application Area |

| Polysubstituted Thiophenes | Suzuki-Miyaura Coupling | Varied aryl/heteroaryl halides. | Medicinal Chemistry, Organic Electronics |

| Fused Heterocycles | Multi-component reactions followed by cyclization | Varied inputs in the multi-component reaction (amines, isocyanides, etc.). nih.gov | Pharmaceuticals |

| Oligothiophenes | Iterative Cross-Coupling | Controlled sequence and length of monomer units. omec.org.uk | Molecular Wires, Organic Field-Effect Transistors |

| Functionalized Intermediates | Derivatization of amino and boronic acid groups | Wide range of reagents for functional group transformation. | Building blocks for complex synthesis |

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Aminothiophen 3 Yl Boronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of (5-Aminothiophen-3-yl)boronic acid, providing detailed information about its atomic connectivity and the chemical environment of each nucleus.

Proton (¹H) and Carbon (¹³C) NMR are fundamental techniques for establishing the carbon-hydrogen framework of this compound.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the thiophene (B33073) ring of this compound, two distinct signals corresponding to the two aromatic protons are expected. The chemical shifts of these protons are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing boronic acid group [-B(OH)₂]. The amino group protons would typically appear as a broad singlet, and the hydroxyl protons of the boronic acid group also produce a characteristic broad singlet which can exchange with deuterated solvents.

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, four signals are anticipated for the thiophene ring carbons. The carbon atom directly attached to the boron atom (C3) is expected to show a characteristic chemical shift, which can sometimes be broadened due to quadrupolar relaxation of the attached boron nucleus. The chemical shifts of the other carbons are influenced by the amino substituent.

A representative, though not specific to this exact molecule, dataset for a related thiopheneboronic acid derivative, 5-Formyl-2-thiopheneboronic acid, shows characteristic shifts that help in understanding the potential spectral regions for the title compound. chemicalbook.com

Table 1: Predicted NMR Data for this compound This table is generated based on typical chemical shifts for similar structures and is for illustrative purposes. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | 6.8 - 7.2 | - |

| H4 | 7.0 - 7.4 | - |

| NH₂ | 4.5 - 5.5 (broad) | - |

| B(OH)₂ | 7.5 - 8.5 (broad) | - |

| C2 | - | 125 - 135 |

| C3 | - | 120 - 130 (broad) |

| C4 | - | 128 - 138 |

¹¹B NMR spectroscopy is a powerful and direct method for probing the boron center in boronic acids. nih.gov The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the electronic environment of the boron atom. For this compound, the trigonal planar (sp² hybridized) boronic acid form typically exhibits a signal in the range of δ 28-34 ppm. Upon reaction or complexation, for instance with diols, a tetrahedral (sp³ hybridized) boronate ester is formed, resulting in a significant upfield shift to approximately δ 5-15 ppm. nih.govraineslab.com This technique is invaluable for studying the pKa of the boronic acid and monitoring its reactions in solution. nih.gov

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a cross-peak between the two thiophene protons would confirm their scalar coupling and proximity within the ring system. youtube.comsdsu.edu

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹JCH). columbia.edu It allows for the definitive assignment of which proton is attached to which carbon in the thiophene ring. sdsu.educolumbia.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical tool for determining the molecular weight and confirming the elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of the compound. This is critical for confirming the identity of newly synthesized molecules and distinguishing between compounds with the same nominal mass. For this compound (C₄H₆BNO₂S), the exact mass of the molecular ion can be calculated and compared to the experimentally determined value, typically with an accuracy in the parts-per-million (ppm) range.

The choice of ionization technique is critical for the successful mass spectrometric analysis of boronic acids.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules. nih.gov Boronic acids can be analyzed effectively using ESI, often in negative ion mode to detect the deprotonated molecule [M-H]⁻. scirp.orgscirp.org In some cases, adducts with solvents or salts, such as [M+Na]⁺, may also be observed. researchgate.net The conditions in the ESI source can be optimized to minimize fragmentation and the formation of boroxines (anhydrides of boronic acids), which can complicate spectra. nih.govrsc.org

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method that is particularly useful for less polar and thermally stable compounds. wikipedia.orgnih.gov Ionization occurs in the gas phase via a corona discharge. nationalmaglab.orgyoutube.com For boronic acids, APCI can generate protonated molecules [M+H]⁺ or, in some instances, radical cations M•⁺. nih.gov This technique can be advantageous when ESI provides a weak signal or when analyzing samples in non-polar solvents. nationalmaglab.org

Table 2: Key Compound Names

| Compound Name |

|---|

| This compound |

| 5-Formyl-2-thiopheneboronic acid |

| Phenylboronic acid |

| Catechol |

Vibrational Spectroscopy (Infrared (IR), Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful non-destructive method for identifying the functional groups within a molecule. The vibrational modes of the chemical bonds in this compound are expected to give rise to a characteristic spectrum. While specific experimental data for this exact compound is not widely published, a detailed analysis can be extrapolated from studies on analogous aminothiophene and boronic acid derivatives. acs.orgajol.infoiosrjournals.org

The key functional groups in this compound are the amino group (-NH₂), the thiophene ring, and the boronic acid group (-B(OH)₂). The expected vibrational frequencies for these groups are summarized in the table below.

The N-H stretching vibrations of the primary amine are typically observed in the region of 3500-3300 cm⁻¹. ajol.info The thiophene ring exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹, as well as ring stretching and bending modes at lower wavenumbers. iosrjournals.orgprimescholars.com The boronic acid functionality is characterized by O-H stretching, B-O stretching, and B-C stretching vibrations. The B-O-H bending and B-O stretching vibrations are particularly diagnostic for boronic acids. acs.org

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Amino (-NH₂) | N-H Asymmetric Stretch | 3450 - 3350 | 3450 - 3350 |

| N-H Symmetric Stretch | 3350 - 3250 | 3350 - 3250 | |

| N-H Scissoring | 1650 - 1580 | 1650 - 1580 | |

| Thiophene Ring | C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| C=C Ring Stretch | 1550 - 1450 | 1550 - 1450 | |

| C-S Stretch | 750 - 650 | 750 - 650 | |

| Boronic Acid (-B(OH)₂) | O-H Stretch (Free) | ~3650 | ~3650 |

| O-H Stretch (H-bonded) | 3400 - 3200 (broad) | 3400 - 3200 (broad) | |

| B-O Stretch | 1380 - 1330 | 1380 - 1330 | |

| B-C Stretch | 1050 - 950 | 1050 - 950 |

Note: The data in this table is predictive and based on characteristic vibrational frequencies of similar compounds reported in the literature.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of related aminothiophene derivatives provides significant insight into the likely solid-state packing and intermolecular interactions. mdpi.comnih.govacs.org

Studies on various 2-aminothiophene derivatives have revealed common structural motifs. mdpi.com These molecules often exhibit planar or near-planar thiophene rings and engage in extensive hydrogen bonding. In the case of this compound, the presence of both an amino group (a hydrogen bond donor) and a boronic acid group (both a donor and acceptor) suggests that hydrogen bonding will be a dominant feature in its crystal lattice. It is highly probable that intermolecular hydrogen bonds will form between the amino groups and the boronic acid hydroxyl groups, potentially leading to the formation of supramolecular assemblies such as chains or sheets.

The table below presents crystallographic data for two exemplary aminothiophene derivatives, which can serve as a reference for predicting the potential crystal system and unit cell parameters of this compound.

Table 2: Crystallographic Data for Representative Aminothiophene Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone | Orthorhombic | Pna2₁ | a = 9.2080(4) Å, b = 14.0485(7) Å, c = 10.3826(6) Å | mdpi.com |

| (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone | Monoclinic | P2₁/c | a = 10.6092(8) Å, b = 10.8355(8) Å, c = 11.1346(9) Å, β = 98.643(6)° | mdpi.com |

Note: This data is for analogous compounds and serves as a predictive guide for the crystallographic properties of this compound.

Computational and Theoretical Investigations of 5 Aminothiophen 3 Yl Boronic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

DFT calculations are instrumental in elucidating the fundamental electronic and structural characteristics of organoboron compounds. For (5-Aminothiophen-3-yl)boronic acid, these calculations would provide insights into its geometry, electronic distribution, and reactivity.

Theoretical investigations into analogous molecules like 3-aminophenylboronic acid have been conducted using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, to analyze their electronic structure. lodz.plbibliotekanauki.pllodz.pl Similar calculations for this compound would likely reveal the influence of both the electron-donating amino group and the electron-withdrawing boronic acid group on the thiophene (B33073) ring.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic transition properties and reactivity of a molecule. For aminophenylboronic acids, the HOMO is typically localized on the phenyl ring and the amino group, while the LUMO is centered on the boronic acid moiety. This suggests that in this compound, the HOMO would likely be distributed over the aminothiophene ring, and the LUMO would be predominantly associated with the boron atom and its hydroxyl groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. mdpi.com A smaller gap generally implies higher reactivity.

Key reactivity descriptors that could be calculated include:

| Descriptor | Predicted Significance for this compound |

| Ionization Potential | Related to the HOMO energy, indicating the ease of electron donation. |

| Electron Affinity | Related to the LUMO energy, indicating the ability to accept an electron. |

| Electronegativity | The tendency to attract electrons. |

| Chemical Hardness | A measure of resistance to change in electron distribution. |

| Electrophilicity Index | A measure of the electrophilic character of the molecule. |

This table is generated based on general principles of DFT analysis of organic molecules.

The rotational freedom around the C-B bond in this compound allows for different conformations. DFT calculations can be employed to determine the most stable conformers by mapping the potential energy surface as a function of the dihedral angle between the thiophene ring and the boronic acid group.

Intramolecular hydrogen bonding is a significant factor in determining the conformation of boronic acids. bibliotekanauki.pl In this compound, a potential intramolecular hydrogen bond could exist between the amino group's hydrogen and an oxygen atom of the boronic acid group, or between a hydroxyl group of the boronic acid and the lone pair of the amino group's nitrogen. Such interactions would stabilize specific conformations and influence the molecule's reactivity and spectroscopic properties. Studies on other boronic acid derivatives have highlighted the importance of these interactions in their crystal structures and solution behavior.

Mechanistic Studies of Reactions Involving this compound

Computational chemistry provides valuable insights into the mechanisms of chemical reactions, including the widely used Suzuki-Miyaura cross-coupling reaction, for which thiophene boronic acids are common substrates. mdpi.com

The Suzuki-Miyaura cross-coupling reaction catalyzed by palladium complexes generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org DFT calculations can be used to model each of these steps for the reaction of this compound with an aryl halide.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile would help in identifying the rate-determining step and understanding the factors that influence the reaction rate and yield. For instance, the electronic nature of the thiophene ring, as modulated by the amino group, would affect the transmetalation step. The electron-donating nature of the amino group could potentially facilitate this step by increasing the nucleophilicity of the thiophene ring.

The boron atom in boronic acids is a Lewis acid, and its acidity plays a crucial role in its reactivity, particularly in the transmetalation step of the Suzuki coupling, which is often base-catalyzed. The Lewis acidity of the boron center in this compound would be influenced by the electronic effects of the aminothiophene substituent. Computational methods can quantify the Lewis acidity by calculating properties such as the LUMO energy and the electrostatic potential at the boron atom.

Solvation effects are also critical in chemical reactions. Explicit or implicit solvent models in DFT calculations can be used to study the role of the solvent in stabilizing intermediates and transition states. The choice of solvent can significantly impact the reaction pathway and efficiency of cross-coupling reactions involving thiophene boronic acids. ntnu.no

Molecular Modeling and Prediction of Synthetic Utility

Molecular modeling techniques, underpinned by quantum chemical calculations, can be employed to predict the synthetic utility of this compound as a building block in organic synthesis. By calculating and visualizing molecular properties such as the molecular electrostatic potential (MEP), one can identify the electron-rich and electron-poor regions of the molecule. nih.gov

The MEP map of this compound would likely show a negative potential (red/yellow) around the amino group and the oxygen atoms of the boronic acid, indicating nucleophilic character. A positive potential (blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups, as well as the boron atom, indicating electrophilic character. This information can be used to predict how the molecule will interact with other reagents and to design new synthetic routes. For example, the nucleophilic sites could be targeted by electrophiles, while the electrophilic sites could react with nucleophiles. This predictive capability is invaluable for the rational design of new materials and pharmaceuticals incorporating the (5-aminothiophen-3-yl) moiety.

Derivatization and Functional Group Interconversions of 5 Aminothiophen 3 Yl Boronic Acid

Transformations at the Boronic Acid Moiety for Enhanced Utility

The boronic acid group is a versatile functional handle, but its reactivity and stability can be fine-tuned through derivatization. These transformations are essential for protecting the boronic acid during other synthetic steps, altering its reactivity in cross-coupling reactions, and improving its handling and storage characteristics.

Formation of Boronate Esters (e.g., pinacol (B44631), MIDA) for Increased Stability and Reactivity Control

Boronic acids can be readily converted to boronate esters, which often exhibit enhanced stability towards air and moisture. chem-station.com This transformation is typically achieved by reacting the boronic acid with a diol, such as pinacol, in a suitable solvent. The resulting cyclic boronate esters, like the pinacol ester of (5-Aminothiophen-3-yl)boronic acid, are generally crystalline solids that are easier to handle and purify than the parent boronic acid. google.com

The use of N-methyliminodiacetic acid (MIDA) as a protecting group for boronic acids offers another layer of control over reactivity. scholaris.ca MIDA boronates are exceptionally stable and can withstand a wide range of reaction conditions, including chromatography. scholaris.caresearchgate.net The boronic acid can be regenerated from the MIDA ester under mild conditions when needed for a subsequent reaction. This "slow release" strategy can be advantageous in complex syntheses where the presence of a free boronic acid might lead to undesired side reactions. researchgate.net

Table 1: Common Boronate Esters of this compound

| Boronate Ester | Reagent | Key Features |

| Pinacol ester | Pinacol | Increased stability, often crystalline, compatible with many cross-coupling reactions. google.comorganic-chemistry.org |

| MIDA ester | N-methyliminodiacetic acid (MIDA) | High stability, tolerance to a broad range of reagents, allows for controlled release of the boronic acid. scholaris.caresearchgate.net |

Conversion to Organotrifluoroborate Salts for Alternative Reactivity Profiles and Handling

An alternative to boronate esters is the conversion of boronic acids to potassium organotrifluoroborate salts. chem-station.com This is typically accomplished by treating the boronic acid with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF2). chem-station.compitt.edu The resulting trifluoroborate salts are generally stable, crystalline solids that are often easier to handle and store than the corresponding boronic acids. chem-station.compitt.edu

Organotrifluoroborates exhibit a different reactivity profile compared to boronic acids and their esters. bristol.ac.uk While they are often considered "protected" forms of boronic acids, they can participate directly in various cross-coupling reactions. chem-station.com The slow hydrolysis of the trifluoroborate to the active boronic acid species in the reaction mixture can be beneficial in minimizing side reactions. researchgate.net

Chemical Modifications of the Amino Group for Diverse Functionalization

The amino group on the thiophene (B33073) ring provides a rich site for further functionalization, allowing for the introduction of a wide array of substituents and the construction of more complex molecules.

Amide, Urea, and Thiourea Formation

The primary amino group of this compound can readily undergo acylation with carboxylic acids or their derivatives to form amides. sphinxsai.com This reaction is a fundamental transformation in organic synthesis and can be facilitated by various coupling reagents. numberanalytics.comorganic-chemistry.org The formation of amides allows for the introduction of a vast range of functional groups, significantly expanding the chemical space accessible from the parent aminothiophene boronic acid.

Introduction of Protecting Groups and their Selective Cleavage

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group to prevent unwanted side reactions. libretexts.orgorganic-chemistry.org This is achieved by introducing a protecting group that can be selectively removed later in the synthetic sequence. organic-chemistry.org Common protecting groups for amines include the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. researchgate.net

Table 2: Examples of Protecting Groups for the Amino Functionality

| Protecting Group | Abbreviation | Introduction Reagent (Example) | Cleavage Conditions (Example) |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic (e.g., TFA, HCl) organic-chemistry.org |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine) organic-chemistry.orgub.edu |

| Benzyloxycarbonyl | Z (or Cbz) | Benzyl chloroformate | Hydrogenolysis, strong acid researchgate.net |

Selective Functionalization of the Thiophene Ring via Directed Methodologies

While the boronic acid and amino groups are the primary sites for derivatization, the thiophene ring itself can undergo selective functionalization. The existing substituents can direct the regioselectivity of electrophilic aromatic substitution reactions. For instance, the amino group is an activating, ortho-, para-directing group, which in this case would direct incoming electrophiles to the C2 and C4 positions. However, the boronic acid group is a deactivating, meta-directing group. The interplay of these electronic effects, along with steric considerations, will influence the outcome of substitution reactions on the thiophene ring.

Directed metalation strategies can also be employed for the selective functionalization of the thiophene ring. By using a directing group to position a metalating agent (such as an organolithium reagent) at a specific site, a new functional group can be introduced with high regioselectivity. The choice of directing group and reaction conditions is critical for achieving the desired outcome.

Further research into the directed functionalization of the this compound scaffold will undoubtedly open up new avenues for the synthesis of novel and complex thiophene-containing compounds.

Future Directions and Emerging Research Avenues for 5 Aminothiophen 3 Yl Boronic Acid Research

Development of Green and Sustainable Synthetic Routes and Methodologies

The principles of green chemistry are increasingly pivotal in modern synthetic chemistry, focusing on minimizing environmental impact through reduced waste, energy consumption, and use of hazardous materials. nih.govresearchgate.net Future research concerning (5-Aminothiophen-3-yl)boronic acid will likely prioritize the development of more sustainable synthetic protocols. Current routes often rely on traditional methods that may involve harsh conditions or toxic reagents.

Emerging strategies could include:

Multicomponent Reactions (MCRs): Designing one-pot syntheses where the aminothiophene and boronic acid moieties are constructed concurrently from simpler precursors would enhance atom and step economy. nih.gov

Alternative Energy Sources: The use of microwave irradiation or ultrasound activation could accelerate reaction times and reduce energy consumption compared to conventional heating. researchgate.net

Benign Solvent Systems: A shift towards using water, ionic liquids, or solvent-free conditions would significantly improve the environmental profile of the synthesis. researchgate.netscribd.com

Direct C-H Borylation: Exploring catalytic C-H activation/borylation on a pre-formed aminothiophene core could provide a more direct and atom-economical route, avoiding the need for halogenated intermediates often used in preparing organoboron compounds. mdpi.com

A comparative overview of potential green synthetic strategies is presented below.

| Strategy | Principle | Potential Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave energy for rapid, uniform heating. | Reduced reaction times, improved yields, lower energy consumption. nih.gov |

| Ultrasound-Assisted Synthesis | Employs acoustic cavitation to enhance chemical reactivity. | Mild reaction conditions, increased reaction rates, often catalyst-free. researchgate.net |

| Solvent-Free Reactions | Conducts reactions without a solvent medium (e.g., grinding, ball milling). | Reduced solvent waste, simplified purification, potential for new reactivity. researchgate.net |

| Aqueous Synthesis | Uses water as the reaction solvent. | Environmentally benign, low cost, non-flammable, unique reactivity. scribd.com |

| Direct Arylation Polymerization (DArP) | Avoids pre-functionalized organometallic monomers. | Cost-effective, reduces toxic precursors and byproducts. rsc.org |

Exploration of Novel Catalytic Applications Beyond Established Cross-Couplings

While this compound is a prime candidate for Suzuki-Miyaura cross-coupling reactions, its utility extends far beyond this single application. The boronic acid moiety is a versatile functional group with unique reactivity. nih.gov Future research should aim to harness this compound in novel catalytic cycles.

Promising areas of exploration include: